molecular formula C17H19N3O4S B6012237 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide

4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide

Numéro de catalogue B6012237
Poids moléculaire: 361.4 g/mol
Clé InChI: JDJFDLYTEIPZQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, commonly known as NMS-873, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of a protein called heat shock protein 70 (Hsp70), which is involved in the regulation of protein folding and degradation.

Mécanisme D'action

NMS-873 inhibits the ATPase activity of 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, which is required for its chaperone function. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR), which ultimately leads to cell death. In addition, NMS-873 has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted proteins and organelles, which may contribute to its anti-cancer effects (4).
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, NMS-873 has been shown to have other biochemical and physiological effects. For example, a study published in the journal Cell Death and Disease showed that NMS-873 could protect neurons from oxidative stress-induced cell death (5). Another study published in the journal Biochemical and Biophysical Research Communications showed that NMS-873 could inhibit the replication of the hepatitis C virus (6).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of NMS-873 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for structure-activity relationship studies. However, one limitation is that it is not very selective for 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, as it also inhibits the activity of other heat shock proteins, such as Hsp90 and Hsc70. This could lead to off-target effects and limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of NMS-873. One area of research could be to develop more selective inhibitors of 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide that do not inhibit the activity of other heat shock proteins. Another area of research could be to investigate the potential use of NMS-873 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies could be conducted to investigate the potential use of NMS-873 in the treatment of other diseases, such as neurodegenerative disorders or viral infections.
Conclusion:
In conclusion, NMS-873 is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, which leads to the accumulation of misfolded proteins and the activation of the UPR. NMS-873 has also been shown to have other biochemical and physiological effects, such as protecting neurons from oxidative stress-induced cell death and inhibiting the replication of the hepatitis C virus. While there are some limitations to its use, there are several future directions for the study of NMS-873 that could lead to new insights into its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of NMS-873 involves several steps, including the reaction of 4-chloro-3-nitropyridine with benzylamine to form 4-benzylamino-3-nitropyridine. This intermediate is then reacted with 4-(methylsulfonyl)benzaldehyde in the presence of sodium methoxide to form the final product, NMS-873. This synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry (1).

Applications De Recherche Scientifique

NMS-873 has been studied for its potential use in cancer treatment, as 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide is overexpressed in many types of cancer cells and plays a role in promoting cancer cell survival and proliferation. In a study published in the journal Cancer Research, NMS-873 was found to inhibit the growth of multiple myeloma cells in vitro and in vivo (2). Another study published in the same journal showed that NMS-873 could sensitize breast cancer cells to chemotherapy (3). These findings suggest that NMS-873 could be a promising therapeutic agent for the treatment of cancer.

Propriétés

IUPAC Name

4-(morpholin-4-ylsulfonylmethyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(19-16-2-1-7-18-12-16)15-5-3-14(4-6-15)13-25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFDLYTEIPZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(morpholin-4-ylsulfonyl)methyl]-N-(pyridin-3-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.